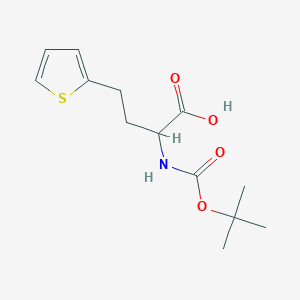

2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

Description

2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a thiophene-2-yl substituent on the butanoic acid backbone. This compound is of interest in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors where aromatic heterocycles (e.g., thiophene) play a critical role .

Properties

Molecular Formula |

C13H19NO4S |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(11(15)16)7-6-9-5-4-8-19-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

RJQSHDSXOTUGAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CS1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Synthesis from Thiophene Derivatives

Starting Materials: Thiophene-2-carboxylic acid or its derivatives.

-

- Tert-butoxycarbonyl anhydride (Boc2O)

- Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide)

Solvent: Typically dichloromethane or DMF (dimethylformamide).

- Dissolve thiophene-2-carboxylic acid in a suitable solvent.

- Add the coupling agent and stir at room temperature.

- Introduce tert-butoxycarbonyl anhydride to the reaction mixture.

- Allow the reaction to proceed for several hours, monitoring progress via TLC (thin-layer chromatography).

- Upon completion, quench the reaction with water and extract the organic layer.

- Purify the product using column chromatography.

Method 2: Use of Amino Acid Precursors

Starting Materials: L-threonine or other suitable amino acids.

-

- Tert-butoxycarbonyl chloride

- Base such as triethylamine

- Protect the amino group of L-threonine with tert-butoxycarbonyl chloride in the presence of a base.

- React the Boc-protected amino acid with a thiophene derivative using similar coupling agents as in Method 1.

- Follow similar purification steps as outlined previously.

Method 3: Multi-step Synthesis

This method involves multiple steps, including protection, coupling, and deprotection.

Starting Materials: Unprotected amino acids and thiophene derivatives.

-

- Boc anhydride

- Coupling agents

- Acids for deprotection

- Protect the amino group of the starting amino acid using Boc anhydride.

- Couple the Boc-protected amino acid with a thiophene derivative.

- Deprotect the final product using an acid such as TFA (trifluoroacetic acid).

- Purify through recrystallization or chromatography.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Synthesis | Straightforward; fewer steps | Limited to specific thiophene derivatives |

| Use of Amino Acid Precursors | Versatile; can use various amino acids | Requires careful handling of reagents |

| Multi-step Synthesis | High yield; flexibility in design | Time-consuming; more complex |

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine. Common reagents include:

Mechanism : Acidic cleavage of the Boc group proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination and carbamate breakdown to release CO₂ and the free amine.

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide-bond formation using coupling agents:

| Coupling Reagent | Base | Solvent | Yield | Product Example |

|---|---|---|---|---|

| EDC/HOBt | DIPEA | DMF | 75–88% | Peptide-drug conjugates |

| HATU | NMM | DCM | 82–90% | Cyclic peptides |

| DCC/DMAP | None | THF | 68–75% | Small-molecule analogs |

Key Observation : The thiophene ring’s electron-rich nature does not interfere with coupling, enabling efficient synthesis of Boc-protected intermediates.

Esterification and Hydrolysis

The carboxylic acid is esterified or hydrolyzed under standard conditions:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, reflux | Methyl ester derivative | 85% |

| Hydrolysis | NaOH (2M), 60°C, 4 hr | Sodium salt for aqueous studies | 92% |

Applications : Ester derivatives improve solubility for purification, while hydrolysis enables salt formation for biological assays .

Thiophene Ring Functionalization

The thiophene moiety undergoes electrophilic substitution, though reactions are less common due to steric hindrance from the Boc group:

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiophene derivative | 45% |

| Halogenation | NBS, AIBN, CCl₄, reflux | Brominated thiophene analog | 38% |

Limitation : Low yields are attributed to steric effects from the Boc group and butanoic acid chain .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation generates amines for further functionalization:

| Catalyst | Temperature | Solvent | Yield |

|---|---|---|---|

| Cu(OAc)₂ | 120°C | DMF | 65% |

| None (thermal) | 200°C | Neat | 50% |

Application : Produces intermediates for heterocycle synthesis (e.g., thiophene-fused lactams) .

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity:

| Compound | Boc Deprotection Yield | Peptide Coupling Yield |

|---|---|---|

| 2-((Boc)amino)-4-(4-fluorophenyl)butanoic acid | 88% | 82% |

| (R)-3-((Boc)amino)-4-(thiophen-2-yl)butanoic acid | 85% | 78% |

| 4-(Thiophen-2-yl)butanoic acid | N/A | 68% |

Insight : The thiophene ring slightly reduces coupling efficiency compared to phenyl analogs, likely due to electronic effects.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .

-

Side Reactions : Over-acidification during Boc removal can protonate the thiophene sulfur, leading to minor sulfoxide byproducts (<5%) .

This compound’s reactivity profile makes it indispensable for synthesizing bioactive molecules, particularly in antiviral and anticancer research . Future studies should explore its use in metal-catalyzed cross-coupling to further diversify its applications.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid is in the synthesis of peptides. The Boc group serves as a protecting group for the amine functionality, facilitating the formation of peptide bonds without interference from the amino group. This compound can be incorporated into peptides to enhance their stability and bioactivity.

Drug Development

Research has indicated that derivatives of thiophene-containing amino acids exhibit promising pharmacological properties. The incorporation of this compound into drug candidates may enhance their efficacy against various diseases, including cancer and autoimmune disorders. Studies have shown that compounds with thiophene rings can interact with biological targets more effectively than their non-thiophene counterparts.

Bioconjugation

The ability to modify the thiophene ring allows for bioconjugation applications, where this compound can be linked to other biomolecules (e.g., antibodies or enzymes). This property is particularly useful in developing targeted therapies and diagnostic tools in biomedical research.

Synthesis of Hybrid Compounds

Researchers have utilized this compound in the synthesis of hybrid compounds that combine different pharmacophores. Such hybrids can exhibit multi-target activity, potentially leading to improved therapeutic outcomes.

Case Study 1: Synthesis of Thiophene-containing Peptides

A study demonstrated the successful incorporation of this compound into a peptide sequence designed to target specific receptors involved in cancer progression. The resulting peptide exhibited enhanced binding affinity and selectivity compared to traditional peptides lacking thiophene derivatives.

Case Study 2: Antioxidant Properties

Research has shown that compounds containing thiophene moieties possess antioxidant properties. A series of experiments evaluated the antioxidant capacity of peptides synthesized with this compound, revealing significant protective effects against oxidative stress in cellular models.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its amino and thiophene groups. These interactions can modulate biological pathways and lead to desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid with structurally related compounds from the literature. Key differences arise in substituent groups, molecular weight, and functional applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Influence on Functionality: The Boc group in the target compound enhances solubility in organic solvents and stabilizes the amine during synthesis. The thiophene moiety in the target compound and provides π-π stacking capabilities, but the oxadiazole-thiophene hybrid in demonstrates stronger DNA-binding affinity due to planar heterocyclic interactions.

Molecular Weight and Bioavailability :

- The target compound (MW ~295.38 g/mol) falls within the acceptable range for drug-like molecules (200–500 g/mol), whereas (MW 368.25 g/mol) and (MW 361.39 g/mol) may face challenges in passive membrane permeability.

Synthetic Utility :

- The Boc-protected derivative is advantageous for stepwise peptide assembly, while compounds like (with a coumarin core) are tailored for optical applications, limiting their utility in traditional medicinal chemistry.

Research Findings and Limitations

- This highlights the importance of heterocyclic systems in nucleic acid targeting.

- Stability and Reactivity : The Boc group’s labile nature under acidic conditions differentiates the target compound from the more stable bromophenyl or coumarin derivatives .

Biological Activity

2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid, also referred to as (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

- Molecular Formula : C₁₃H₁₉NO₄S

- Molecular Weight : 285.36 g/mol

- CAS Number : 269726-89-8

- Purity : Typically >98% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiophene ring enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. The thiophene moiety is known for contributing to such activities through radical scavenging mechanisms.

Antitumor Activity

Studies have suggested that derivatives of thiophene-containing amino acids can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis. In vitro assays demonstrated that (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid could induce apoptosis in specific cancer cell lines, although detailed mechanisms remain to be fully elucidated .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been noted that similar compounds can inhibit the activity of proteases and kinases, which are critical for cancer progression and metastasis .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study investigated the effects of (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid on A375 melanoma cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, suggesting potent antitumor activity.

-

Antioxidant Capacity Assessment

- Comparative studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays showed that the compound exhibited a notable ability to scavenge free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for 2-((Tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid?

The synthesis typically involves two key steps: (1) acylation of thiophene derivatives using succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a γ-keto intermediate, and (2) reduction of the carbonyl group to a methylene group using zinc amalgam under acidic conditions. The Boc (tert-butoxycarbonyl) group is introduced via reaction with Boc-protected amines, often in inert atmospheres to prevent side reactions .

Q. How is the tert-butoxycarbonyl (Boc) group introduced and removed during synthesis?

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amino group. Removal is achieved via acidolysis with trifluoroacetic acid (TFA) or HCl in dioxane, which cleaves the Boc group while maintaining the integrity of the thiophene moiety .

Q. What catalysts and conditions are optimal for the acylation of thiophene derivatives?

Acylation at the 2-position of thiophene is facilitated by AlCl₃ as a Lewis acid catalyst. The reaction is performed under anhydrous conditions, with succinic anhydride serving as the acylating agent. Temperature control (e.g., 0–30°C) is critical to avoid over-acylation or decomposition .

Q. What are common side reactions encountered during synthesis, and how are they mitigated?

Oxidation of the thiophene sulfur to sulfoxides (instead of sulfones) can occur if mCPBA (meta-chloroperbenzoic acid) is used in excess. Limiting mCPBA to 1.1 equivalents at 30°C minimizes this, yielding sulfoxides in ~69% yield. Over-reduction during carbonyl reduction is avoided by using controlled stoichiometry of zinc amalgam .

Advanced Research Questions

Q. Why does sulfoxide formation dominate over sulfone in oxidation steps, and how can selectivity be controlled?

Sulfoxide formation is kinetically favored under mild oxidative conditions (e.g., 30°C with 1.1 equivalents of mCPBA). Sulfone formation requires higher temperatures or excess oxidants. Selectivity is controlled by adjusting reaction time, temperature, and mCPBA equivalents .

Q. How do electronic effects of the thiophene ring influence reactivity in subsequent functionalization?

The electron-rich thiophene ring directs electrophilic substitution to the 2- and 5-positions. Acylation at the 2-position enhances conjugation, stabilizing intermediates and facilitating downstream reductions or cross-coupling reactions. This electronic profile is critical for designing derivatives with tailored properties .

Q. What strategies improve regioselectivity in thiophene functionalization?

Regioselective acylation at the 2-position is achieved using bulky catalysts (e.g., AlCl₃) that sterically hinder alternative sites. Computational modeling of thiophene’s frontier molecular orbitals can predict reactive sites, guiding experimental design .

Q. How does the choice of reducing agents impact carbonyl reduction efficiency?

Zinc amalgam in HCl selectively reduces carbonyls to methylene groups without over-reducing thiophene rings. Alternative agents like NaBH₄ may incompletely reduce the carbonyl or react with the Boc group, leading to side products .

Q. How can researchers resolve contradictions in reported yields for key steps (e.g., sulfoxide formation)?

Discrepancies in yields (e.g., 52% vs. 69% sulfoxide yields) often stem from variations in mCPBA equivalents, reaction time, or purity of starting materials. Systematic optimization via Design of Experiments (DoE) can identify critical parameters .

Q. What advanced characterization techniques validate intermediates and final products?

High-resolution mass spectrometry (HRMS) confirms molecular weights, while ¹H/¹³C NMR and X-ray crystallography elucidate regiochemistry. IR spectroscopy tracks carbonyl reduction efficiency. For Boc-protected intermediates, DEPT-135 NMR distinguishes tertiary carbons .

Data Contradiction Analysis

- Example Contradiction : Conflicting reports on sulfoxide vs. sulfone yields.

Resolution : Higher mCPBA equivalents (≥2 eq.) and elevated temperatures (≥50°C) favor sulfones, but these conditions risk Boc group degradation. Kinetic vs. thermodynamic control must be balanced .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.